molecular formula C18H15N3 B7614255 N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine

N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine

Cat. No.: B7614255
M. Wt: 273.3 g/mol
InChI Key: UEJSZALTLCYQAW-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine typically involves the reaction of 2-naphthylmethylamine with 5-bromo-1H-indazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylmethyl-indazole oxides, while reduction can produce naphthalen-2-ylmethyl-indazole amines.

Scientific Research Applications

N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-2-ylmethyl)aniline
  • N-(naphthalen-2-ylmethyl)benzamide
  • N-(naphthalen-2-ylmethyl)indole

Uniqueness

N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine is unique due to the presence of both the indazole and naphthalen-2-ylmethyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enhancing its potential in drug discovery and material science.

Properties

IUPAC Name

N-(naphthalen-2-ylmethyl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-2-4-15-9-13(5-6-14(15)3-1)11-19-17-7-8-18-16(10-17)12-20-21-18/h1-10,12,19H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSZALTLCYQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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